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Compound of Interest

Compound Name: 2-DIMETHYLAMINOPHENOL

Cat. No.: B184030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-dimethylaminophenol (CAS No. 3743-22-4), a key chemical intermediate in various

synthetic processes. This document is intended to serve as a core resource for researchers

and professionals in drug development and related scientific fields, offering detailed data and

experimental context.

Compound Information
Identifier Value

Chemical Name 2-Dimethylaminophenol

CAS Number 3743-22-4

Molecular Formula C₈H₁₁NO

Molecular Weight 137.18 g/mol

Synonyms
o-(Dimethylamino)phenol, 2-Hydroxy-N,N-

dimethylaniline

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-
dimethylaminophenol.
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Mass Spectrometry (MS)
Fragment (m/z) Relative Intensity

137 High (Molecular Ion)

136 High

122 Medium

Data sourced from public databases. The fragmentation pattern is consistent with the structure

of 2-dimethylaminophenol, showing a prominent molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While publicly accessible, detailed ¹H and ¹³C NMR spectra for 2-dimethylaminophenol are

limited, the expected chemical shifts can be predicted based on the analysis of similar

substituted phenol and aniline compounds. Commercial suppliers of 2-dimethylaminophenol
typically provide detailed NMR data in their Certificate of Analysis.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Proton
Expected Chemical Shift

(ppm)
Multiplicity

Aromatic-H 6.8 - 7.3 Multiplet

Phenolic-OH Variable (typically 4-7) Broad Singlet

N(CH₃)₂ ~2.7 Singlet

Expected ¹³C NMR Chemical Shifts (in CDCl₃):
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Carbon Expected Chemical Shift (ppm)

C-O 145 - 155

C-N 135 - 145

Aromatic C-H 115 - 130

N(CH₃)₂ ~45

Infrared (IR) Spectroscopy
The IR spectrum of 2-dimethylaminophenol is expected to show characteristic absorption

bands for its functional groups.

Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

O-H Stretch (Phenol) 3300 - 3600 Broad, Medium-Strong

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2850 - 2960 Medium

Aromatic C=C Stretch 1500 - 1600 Medium-Strong

C-N Stretch 1250 - 1350 Medium

C-O Stretch 1180 - 1260 Strong

Out-of-plane C-H Bend 700 - 900 Strong

Experimental Protocols
Detailed experimental protocols for obtaining spectroscopic data for substituted phenols like 2-
dimethylaminophenol are outlined below. These are generalized procedures and may require

optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-dimethylaminophenol in 0.5-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in

an NMR tube.

Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and

a longer acquisition time are typically necessary due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane,

TMS).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of 2-dimethylaminophenol with approximately

100-200 mg of dry potassium bromide (KBr) in an agate mortar.

Place the resulting powder in a pellet press and apply pressure to form a transparent or

translucent pellet.

Sample Preparation (Thin Film Method):

If the sample is a low-melting solid or can be dissolved in a volatile solvent, a thin film can

be prepared on a salt plate (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet)
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and subtract it from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and their corresponding

wavenumbers.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile

compounds like 2-dimethylaminophenol, gas chromatography-mass spectrometry (GC-

MS) is a common technique.

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is

typically used.

Gas Chromatography (for GC-MS):

Column: Use a suitable capillary column (e.g., a nonpolar or medium-polarity column).

Carrier Gas: Helium is commonly used.

Temperature Program: Start at a low oven temperature and ramp up to a higher

temperature to ensure good separation of the analyte from any impurities.

Mass Spectrometry:

Ionization: Use a standard electron ionization energy of 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

40-400).

Data Analysis: Identify the molecular ion peak and the major fragment ions. The

fragmentation pattern can be used to confirm the structure of the compound.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2-dimethylaminophenol.
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General Spectroscopic Analysis Workflow
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Caption: General Spectroscopic Analysis Workflow.
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To cite this document: BenchChem. [Spectroscopic Data of 2-Dimethylaminophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184030#spectroscopic-data-nmr-ir-ms-of-2-
dimethylaminophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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